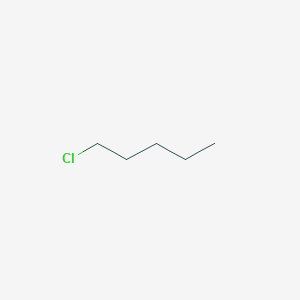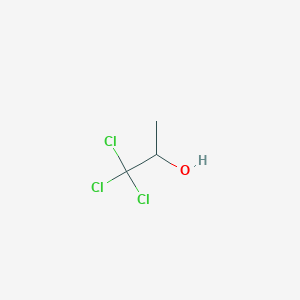
1,1,1-Trichloro-2-propanol
Übersicht
Beschreibung
1,1,1-Trichloro-2-propanol is an organic compound with the molecular formula C3H5Cl3O . It has a strong odor and is known for its sedative properties . It is also known by other names such as 1,1,1-Trichloropropan-2-ol and Isopral .
Synthesis Analysis
The synthesis of 1,1,1-Trichloro-2-propanol (chlorobutanol) can be optimized by varying reaction time, temperature, and the amount of catalyst and reactants . The synthesis involves the reaction of chloroform and acetone with KOH as a catalyst, which has been optimized to a yield of 71% .
Molecular Structure Analysis
The molecular structure of 1,1,1-Trichloro-2-propanol consists of three carbon atoms, five hydrogen atoms, three chlorine atoms, and one oxygen atom . The exact mass of the molecule is 161.940598 g/mol .
Chemical Reactions Analysis
While specific chemical reactions involving 1,1,1-Trichloro-2-propanol are not detailed in the search results, it is known that the compound can undergo various reactions due to the presence of the hydroxyl group and the three chlorine atoms .
Physical And Chemical Properties Analysis
1,1,1-Trichloro-2-propanol has a density of 1.5±0.1 g/cm3, a boiling point of 164.7±35.0 °C at 760 mmHg, and a vapor pressure of 0.7±0.7 mmHg at 25°C . It also has an enthalpy of vaporization of 46.7±6.0 kJ/mol and a flash point of 82.2±0.0 °C .
Wissenschaftliche Forschungsanwendungen
Conversion of Benzisoxazole
1,1,1-Trichloro-2-propanol is used to convert benzisoxazole to α-aryloxyisobutyric acid . This reaction is significant in organic chemistry for the synthesis of various pharmaceutical compounds.
Formation of Eutectic Mixtures
This compound forms a eutectic with dimethyl sulfone . Eutectic mixtures have unique properties such as a lower melting point than any other mixture, which can be beneficial in various industrial applications.
Freeze-Drying Medium
Due to its high solubilizing ability and good rate of solvent removal, 1,1,1-Trichloro-2-propanol is considered an ideal medium for freeze-drying . Freeze-drying is a process used in preserving perishable materials, in the preparation of substances for microscopic investigation, and in the manufacture of certain pharmaceuticals.
Pharmaceutical Preservative
1,1,1-Trichloro-2-propanol, also known as chlorobutanol, is used as a preservative in pharmaceutical formulations . It helps to prevent the growth of bacteria and fungi in medicines, thereby increasing their shelf life.
Sedative Hypnotic
Chlorobutanol has sedative hypnotic properties . It can be used in the formulation of certain medications to induce sleep or reduce anxiety.
Antibacterial and Antifungal Agent
Chlorobutanol possesses antibacterial and antifungal properties . This makes it useful in the treatment of various infections caused by bacteria and fungi.
Safety and Hazards
1,1,1-Trichloro-2-propanol is harmful if swallowed and causes skin and eye irritation . It may also cause respiratory irritation . Safety measures include avoiding contact with skin and eyes, not breathing dust, not ingesting the compound, ensuring adequate ventilation, and wearing personal protective equipment .
Zukünftige Richtungen
While specific future directions for 1,1,1-Trichloro-2-propanol are not detailed in the search results, it is known that the compound is used in laboratory settings and in the synthesis of other substances .
Relevant Papers
The relevant papers retrieved discuss the synthesis of 1,1,1-Trichloro-2-propanol and some of its reactions . These papers provide valuable insights into the properties and potential applications of this compound .
Wirkmechanismus
Target of Action
1,1,1-Trichloro-2-propanol, also known as 1,1,1-Trichloropropan-2-ol, primarily targets the respiratory system . It is used as a preservative in pharmaceutical formulations .
Mode of Action
The compound interacts with its targets by exerting a sedative hypnotic effect . It possesses antibacterial and antifungal properties , which make it effective as a preservative .
Biochemical Pathways
1,1,1-Trichloro-2-propanol is involved in the conversion of benzisoxazole to α-aryloxyisobutyric acid . This conversion is part of a larger biochemical pathway that contributes to its preservative action.
Pharmacokinetics
Its solubility in water (77 g/l) suggests that it may be well-absorbed and distributed in the body . More research is needed to fully understand its pharmacokinetic properties.
Result of Action
The primary result of the action of 1,1,1-Trichloro-2-propanol is its preservative effect . By inhibiting bacterial and fungal growth, it helps to maintain the stability and efficacy of pharmaceutical formulations . Additionally, it has a sedative hypnotic effect, which may contribute to its overall action .
Action Environment
The action of 1,1,1-Trichloro-2-propanol can be influenced by various environmental factors. For instance, it forms a eutectic with dimethyl sulfone, which is the most suitable media for freeze-drying due to its high solubilizing ability and a good rate of solvent removal . This suggests that the compound’s action, efficacy, and stability can be affected by the presence of other substances in its environment.
Eigenschaften
IUPAC Name |
1,1,1-trichloropropan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5Cl3O/c1-2(7)3(4,5)6/h2,7H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCMBPASAOZIEDZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(Cl)(Cl)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5Cl3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90870395 | |
| Record name | 1,1,1-Trichloropropan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90870395 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.43 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,1,1-Trichloro-2-propanol | |
CAS RN |
76-00-6 | |
| Record name | 1,1,1-Trichloro-2-propanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=76-00-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,1,1-Trichloro-2-propanol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000076006 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Isopral | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=136556 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,1,1-Trichloropropan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90870395 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,1,1-trichloropropan-2-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.841 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1,1,1-TRICHLORO-2-PROPANOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/63H9A1KXE5 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the potential environmental concerns associated with 1,1,1-Trichloro-2-propanol, considering its identification in chlorine dioxide-treated almonds?
A: The research by Han et al. [] identified 1,1,1-Trichloro-2-propanol as one of the chlorine-containing volatile compounds generated during chlorine dioxide treatment of almonds. While the study observed a decrease in these compounds during storage, their initial presence raises concerns about potential environmental impacts. Further research is needed to: * Quantify the levels of 1,1,1-Trichloro-2-propanol released during processing and consumption of treated almonds. * Investigate its fate and transport in the environment, including potential for bioaccumulation.* Determine its toxicity to aquatic and terrestrial organisms. Understanding these aspects will help assess the overall environmental risks associated with 1,1,1-Trichloro-2-propanol generated from chlorine dioxide treatments.
Q2: Can you elaborate on the analytical techniques used to identify and quantify 1,1,1-Trichloro-2-propanol in food samples?
A: Han et al. [] utilized gas chromatography-mass spectrometry (GC-MS) to identify and quantify volatile compounds, including 1,1,1-Trichloro-2-propanol, in chlorine dioxide-treated almond samples. GC-MS is a powerful technique for analyzing volatile and semi-volatile organic compounds. It involves separating the different compounds in a sample based on their volatility and then identifying and quantifying them based on their mass-to-charge ratios. The study likely employed specific extraction and pre-concentration methods to isolate the volatile compounds from the almond matrix before GC-MS analysis. Details of these methods, including the type of GC column, MS detector, and data analysis software used, would provide a more comprehensive understanding of the analytical approach.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-[(2-sulfanylidene-3H-1,3,4-thiadiazol-5-yl)thio]butanedioic acid](/img/structure/B165079.png)
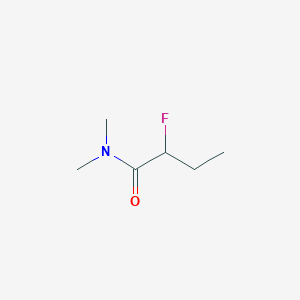

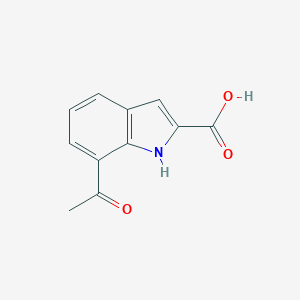
![4-[4-(Propan-2-yl)phenyl]-1,3-thiazol-2(3H)-one](/img/structure/B165087.png)
![1-[4-(2-Phenylethyl)benzyl]naphthalene](/img/structure/B165091.png)
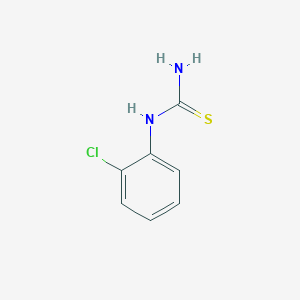
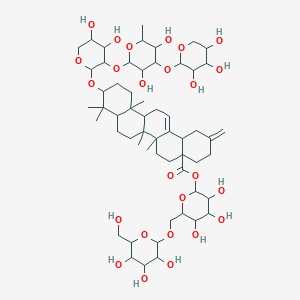

![4-[1-(Benzotriazol-1-yl)propyl]morpholine](/img/structure/B165097.png)


